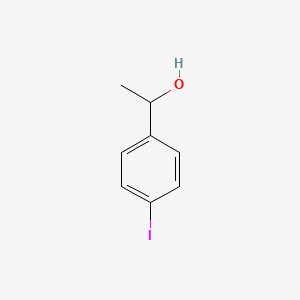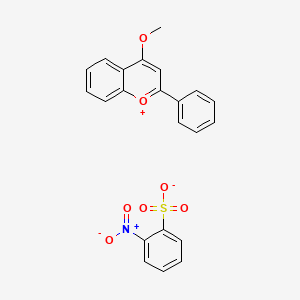![molecular formula C20H15FN2O3 B2926762 2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876942-78-8](/img/structure/B2926762.png)
2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C21H18FN3O4S . It’s a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a phenol group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C21H18FN3O4S . It contains a furan ring, a pyrazole ring, and a phenol group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 587.9±60.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa is predicted to be 8.16±0.10 .科学的研究の応用
Synthesis and Characterization
Compounds similar to 2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol have been synthesized and characterized for their structural and chemical properties. For instance, novel chalcone derivatives with potential antioxidant properties have been synthesized, highlighting the importance of such compounds in pharmaceutical research and their potential as therapeutic agents due to their antioxidant activity (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021). Another study focused on the synthesis and reactions of N-substituted pyrazolines, demonstrating the versatility and the wide range of applications these compounds may have in developing new materials or drugs (Wan-Sin Loh et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to understand the interaction of such compounds with biological targets. This approach is crucial for designing drugs with specific biological activities. For example, the molecular structure, spectroscopic data, and docking results of related pyrazoline compounds have been studied to predict their inhibitory activity against certain enzymes, indicating their potential use as anti-neoplastic agents (Y. Mary, C. Y. Panicker, et al., 2015). These studies underscore the compound's relevance in drug design and discovery, providing insights into its interaction with biological molecules and potential therapeutic applications.
Photophysical and Physicochemical Investigation
Research has also focused on the photophysical and physicochemical properties of related compounds. For example, novel pyrazoline derivatives have been synthesized and investigated for their fluorescent chemosensor applications, particularly in detecting metal ions like Fe3+. This showcases the potential use of these compounds in sensor technology and environmental monitoring (Salman A. Khan, 2020).
Antimicrobial and Antiinflammatory Activities
Compounds in this category have been evaluated for their antimicrobial and antiinflammatory activities, indicating their potential as leads for the development of new therapeutic agents. For instance, novel pyrazoline derivatives have shown significant antiinflammatory and antibacterial activities, suggesting their use in treating infections and inflammation-related diseases (P. Ravula, V. Babu, et al., 2016).
特性
IUPAC Name |
[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-14-9-7-13(8-10-14)17-12-16(15-4-1-2-5-18(15)24)22-23(17)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLPYFKRGUHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)
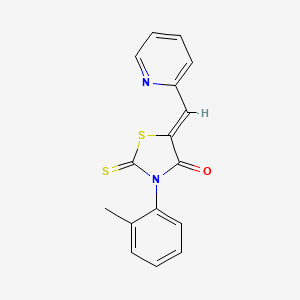
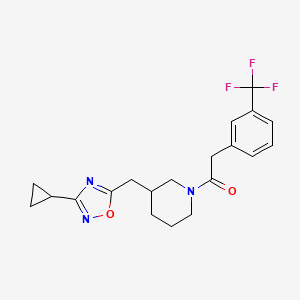
![N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2926690.png)
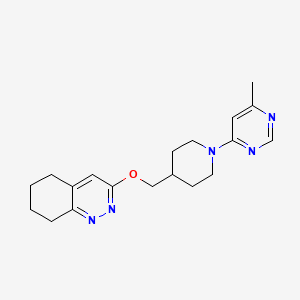

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride](/img/structure/B2926693.png)
![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2926696.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)
